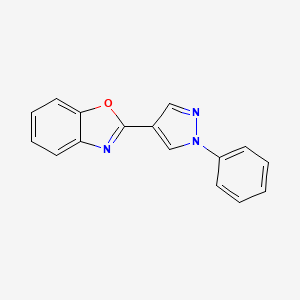

2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole, also known as PBOX, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. PBOX is a versatile molecule that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Compounds bearing the pyrazole moiety have been synthesized and characterized for their potential applications in medicinal chemistry. For instance, novel pyrazolyl-oxadiazoline derivatives containing 1,2,4-triazole moiety have been developed through Schiff bases formation and 1,3-dipolar cycloaddition reactions. These derivatives were thoroughly characterized using spectroscopic techniques and X-ray crystallography, indicating their potential in drug design and synthesis (Fei, Zhou, Huang, & Liu, 2016).

Antimicrobial Applications

A significant area of application for these compounds is in developing new antimicrobial agents. Various studies have reported the synthesis of pyrazole-based derivatives with promising antimicrobial activities. For example, new pyrazole-based 1,2,3-triazole derivatives showed potent antimicrobial effects against different bacterial strains, highlighting the potential of these compounds in addressing antibiotic resistance (Subhashini, Sravanthi, Sravanthi, & Reddy, 2016). Similarly, Schiff bases tethered with 1,2,4-triazole and pyrazole rings have been evaluated for their antioxidant and α-glucosidase inhibitory activities, demonstrating their multifunctional application in medicinal chemistry (Pillai et al., 2019).

Antiprotozoal Applications

Benzoxazole derivatives have been identified for their antiprotozoal activities, with specific compounds showing promising results against malaria, leishmaniasis, and trypanosomiasis. A study synthesized benzoxazolyl aniline derivatives, demonstrating good antimalarial activity and moderate inhibitory activities against leishmanial and trypanosomal species. This research underscores the potential of benzoxazole derivatives as a basis for developing new antiprotozoal agents (Abdelgawad et al., 2021).

Wirkmechanismus

Target of Action

The primary targets of 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole are muscarinic receptors , specifically the M1 and M3 subtypes . These receptors play a crucial role in the cholinergic-nitric oxide signaling pathway , which is involved in various physiological processes, including cardiovascular function .

Biochemical Pathways

The compound affects the cholinergic-nitric oxide signaling pathway . This pathway is involved in the regulation of cardiovascular function. The compound’s interaction with the muscarinic receptors leads to changes in this pathway, resulting in various downstream effects, including a reduction in vascular tension .

Pharmacokinetics

The compound was administered byintravenous and intracerebroventricular routes in studies, suggesting it has suitable bioavailability for these administration routes .

Result of Action

The action of 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-benzoxazole results in sympathoinhibitory, hypotensive, and antihypertensive effects . These effects are likely due to the compound’s interaction with muscarinic receptors and its impact on the cholinergic-nitric oxide signaling pathway .

Eigenschaften

IUPAC Name |

2-(1-phenylpyrazol-4-yl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O/c1-2-6-13(7-3-1)19-11-12(10-17-19)16-18-14-8-4-5-9-15(14)20-16/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVUMPNIGODVPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2890622.png)

![Ethyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2890623.png)

![2-Chloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2890624.png)

![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2890630.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)piperazine](/img/structure/B2890631.png)

![2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2890638.png)

![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2890639.png)

![3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2890640.png)

![6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2890641.png)